1-(2,5-Difluorophenyl)cyclopropanecarbonitrile
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Overview
Description
1-(2,5-Difluorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H7F2N It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with two fluorine atoms at the 2 and 5 positions, and a nitrile group
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)cyclopropanecarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,5-difluorobenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile. This is followed by a cyclopropanation reaction using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products
Scientific Research Applications
1-(2,5-Difluorophenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity, making it a potent compound for various biochemical studies .
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds such as:
1-(4-Fluorophenyl)cyclopropanecarbonitrile: This compound has a single fluorine atom at the 4 position, which may result in different chemical and biological properties.
1-(2,4-Difluorophenyl)cyclopropanecarbonitrile: The fluorine atoms are positioned differently, which can affect the compound’s reactivity and interactions.
1-(2,5-Difluorophenyl)cyclopentanecarbonitrile: This compound has a cyclopentane ring instead of a cyclopropane ring, leading to variations in its chemical behavior and applications
Properties
Molecular Formula |
C10H7F2N |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F2N/c11-7-1-2-9(12)8(5-7)10(6-13)3-4-10/h1-2,5H,3-4H2 |
InChI Key |
LMDJENJFGKZYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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